molecular formula C10H10BrNO B1269029 1-Acetyl-5-bromoindoline CAS No. 22190-38-1

1-Acetyl-5-bromoindoline

Cat. No. B1269029
CAS RN: 22190-38-1
M. Wt: 240.1 g/mol
InChI Key: WQKQAIXOTCPWFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Acetyl-5-bromoindoline and its derivatives involves several chemical reactions, including acetylation, bromination, and nucleophilic substitution. Acetyl bromide, for instance, has been used in a metal-free construction of 2,3-Dihydroindenes and isoindolines, showcasing a high synthetic efficiency which could be related to the synthesis of 1-Acetyl-5-bromoindoline derivatives (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-Acetyl-5-bromoindoline has been elucidated using techniques such as X-ray crystallography, revealing its intricate details. Moreno et al. (1998) determined the crystal and molecular structures of 1-acetyl-indoline and its derivatives, including 1-acetyl-5-bromoindoline, providing insights into its electronic structure through molecular orbital calculations (Moreno et al., 1998).

Chemical Reactions and Properties

1-Acetyl-5-bromoindoline participates in various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents into the indoline ring. For example, Velezheva et al. have shown that chlorine atom in position 2 of 1-acetyl-2-chloro-3-iminoindoline hydrochloride can be readily substituted, indicating a similar potential for bromine in 1-acetyl-5-bromoindoline (Velezheva et al., 1992).

Physical Properties Analysis

The physical properties of 1-Acetyl-5-bromoindoline, such as melting point, solubility, and crystal structure, are crucial for its handling and application in chemical synthesis. Katja Michael provides detailed information on the physical properties of related bromoindoline compounds, which can offer insights into the handling and storage of 1-Acetyl-5-bromoindoline (Michael, 2009).

Chemical Properties Analysis

The chemical properties of 1-Acetyl-5-bromoindoline, including its reactivity with various nucleophiles and electrophiles, are of particular interest. The compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. The work of Celewicz on the photochemical reactions of bromoindoline derivatives highlights the compound's potential in photochemical applications (Celewicz, 1989).

Scientific Research Applications

Acetylcholinesterase Research

  • Acetylcholinesterase in Schistosoma Mansoni : 1-Acetyl-5-bromoindoline has been used to demonstrate the presence of acetylcholinesterase in the central nervous system of Schistosoma mansoni, a parasitic worm, indicating its utility in neurobiological research (Pepler, 1958).

Biochemical Labeling

  • Labeling Acetylcholine Receptors : In a study on the acetylcholine receptor from Torpedo californica, bromoacetyl[methyl-3H]choline, a derivative of 1-Acetyl-5-bromoindoline, was used as a specific label for acetylcholine binding sites, showcasing its potential in biochemical labeling and receptor studies (Damle, McLaughlin, & Karlin, 1978).

Neurotoxicity Research

  • Effects on Neuroactive Substances : Research involving 1-bromopropane (related to 1-Acetyl-5-bromoindoline) has been conducted to study its effects on brain neuroactive substances in rats, contributing to our understanding of neurotoxicity and the central nervous system (Suda, Honma, Miyagawa, & Wang, 2008).

Enzyme Research

  • Studying Acetylcholinesterase Enzymes : 1-Bromo-2-[14C]pinacolone (related to 1-Acetyl-5-bromoindoline) was investigated as an active-site directed label for acetylcholinesterase, providing insights into the active sites and mechanisms of enzyme action (Cohen et al., 1989).

Synthesis of Derivatives

  • Synthesis of Indole Derivatives : Indoline derivatives, including those related to 1-Acetyl-5-bromoindoline, have been synthesized and attached to polyethylene oxide, showing its applications in chemical synthesis and potentially in material science (Weiner & Zilkha, 1977).

Catalysis Research

  • Metal-Free Construction of Molecular Skeletons : Research has been conducted on the metal-free construction of molecular skeletons like 2,3-Dihydroindenes and isoindolines, highlighting the role of compounds like acetyl bromide (related to 1-Acetyl-5-bromoindoline) in advanced synthetic chemistry (Liu, Yao, Chen, & Zhou, 2016).

Bromodomain Research

  • Targeting Bromodomains in Disease : Bromodomains, which interact with acetyl-lysine modifications, play a critical role in disease development. Inhibitors for bromodomains have been extensively researched for therapeutic applications in oncology, inflammation, and viral infections, indicating the relevance of acetyl-lysine interactions in medical research (Filippakopoulos & Knapp, 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQAIXOTCPWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352258
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromoindoline

CAS RN

22190-38-1
Record name 1-Acetyl-5-bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(2,3-dihydro-indol-1-yl)-ethanone (58.0 g, 0.36 mol) in acetic acid (3000 mL) was added Br2 (87.0 g, 0.54 mol) at 10° C. The mixture was stirred at room temperature for 4 h. The precipitate was collected via filtration to give crude 1-(5-bromo-2,3-dihydro-indol-1-yl)-ethanone (100 g, 96%), which was used directly in the next step.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To N-acetylindoline, 116.6 g (0.724 mol) in a 1000 ml 3 neck flash fitted with overhead stirrer, thermometer and gas inlet (to a sodium hydroxide trap) in 150 ml acetic acid was added bromine, 32.25 ml (0.68 mol) over a period of 30 minutes. The mixture was kept at 30° C. with ice bath cooling. When addition was complete, the yellow suspension was slowly poured into one liter of ice water and solid sodium bisulfite was added to destroy any residual bromine. The resulting slightly off white solid was filtered and washed several times with water and allowed to dry overnight. The resulting solid was recrystallized from 800 ml of methanol to give 122.86 g (70.7% by weight yield) of 5-bromo-N-acetylindoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Ikan, Y Fatal - Journal of Chemical & Engineering Data, 1971 - ACS Publications
In a recent paper (4). we described the preparation of the 5-, 6-, and 7-carboxy-and cyanoindolines and indoles. The present communication describes the preparation of 7-substituted …
Number of citations: 2 pubs.acs.org
AL Borror, E Chinoporos, MP Filosa… - The Journal of …, 1988 - ACS Publications
… It has been reported3a,b that chlorosulfonation of 1acetyl-5-bromoindoline (2) produces the 7-… rationalize our observation that, while chlorosulfonation of 1acetyl-5-bromoindoline occurs …
Number of citations: 37 pubs.acs.org
G Papageorgiou, DC Ogden, A Barth… - Journal of the American …, 1999 - ACS Publications
… 5-Bromo compound 11 was prepared by a related route from 1-acetyl-5-bromoindoline. Photolysis of 8 and 11 in neutral aqueous solution (without excluding O2) showed 11 was …
Number of citations: 168 pubs.acs.org
RK Dua, RS Phillips - Tetrahedron letters, 1992 - Elsevier
The 5-bromo derivative 2 of the cyclic tautomer of N b -methoxycarbonyl-L-tryptophan methyl ester 1 undergoes reaction with CuCN in refluxing N-methylpyrrolidone (NMP) to give 5-…
Number of citations: 19 www.sciencedirect.com
JM John, R Loorthuraja, E Antoniuk… - Catalysis Science & …, 2015 - pubs.rsc.org
… The halogenated heterocyclic amine 5-bromoindoline was deprotected by the neutral and base-promoted hydrogenations of 1-acetyl-5-bromoindoline (entry 8). Significantly, the base-…
Number of citations: 50 pubs.rsc.org
R Ikan, E Rapaport - Tetrahedron, 1967 - Elsevier
… of practical interest that the much more easily available 1 -acetyl-5-bromoindoline and 5-bromo-indole give. upon treatment with cuprous cyanide in boiling N-methylpyrrolidone,’ over 70…
Number of citations: 42 www.sciencedirect.com
CT Reidl, TK Heath, I Darwish, RM Torrez, M Moore… - Antibiotics, 2020 - mdpi.com
Inhibitors of the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) hold promise as antibiotics with a new mechanism of action. …
Number of citations: 11 www.mdpi.com
M Saleem, M Ahmad, RF Mehmood… - Current Organic …, 2022 - ingentaconnect.com
Objective: The current objective was to synthesize biologically active Isatin derivatives. For this purpose, six (06) chemical entities of Isatin derivatives such as 3a-3c and 4a-4c were …
Number of citations: 2 www.ingentaconnect.com
S Kamiya, H Shirahase, A Yoshimi… - Chemical and …, 2000 - jstage.jst.go.jp
… —le by reduction with sodium cyanoborohydride in AcOH followed by acetylation with ACZO' l-Acetylindoline derivatives 2ae—f—2e were brominated to give 1-acetyl-5-bromoindoline …
Number of citations: 18 www.jstage.jst.go.jp
T Heath - 2018 - ecommons.luc.edu
The bacterial enzyme DapE is a hydrolase in the late stage of the mDAP/lysine biosynthetic pathway that catalyzes the hydrolysis of N-succinyl-L, L-diaminopimelic acid (L, L-SDAP) to …
Number of citations: 4 ecommons.luc.edu

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